molecular formula C4H2Cl3NS B8044460 2,5-Dichloro-4-chloromethylthiazole

2,5-Dichloro-4-chloromethylthiazole

Cat. No.: B8044460
M. Wt: 202.5 g/mol
InChI Key: PRULVQBZCDYZCN-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-chloromethylthiazole is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and a chloromethyl group at position 4 of the thiazole ring. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Thiazole Derivatives: One common method involves the halogenation of thiazole derivatives using chlorine gas or other halogenating agents under controlled conditions.

  • Chloromethylation: The chloromethyl group can be introduced using reagents like chloromethyl methyl ether in the presence of a strong base.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, often carried out in specialized reactors to ensure safety and efficiency. The process may also include purification steps to obtain the compound in high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, acidic or neutral conditions.

  • Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Thioethers, amines, or alcohols.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : 2,5-Dichloro-4-chloromethylthiazole serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting antifungal, antibacterial, and anticancer activities. Research has shown that derivatives of this compound exhibit significant biological activities, making it an essential component in drug design and development .
  • Antimicrobial Activity : Studies have demonstrated that compounds derived from this compound exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This has led to its exploration in developing new antibiotics and antifungal agents .
  • Anticancer Research : The compound has also been investigated for its anticancer potential. Various derivatives have shown selective cytotoxicity against cancer cell lines, indicating their promise as anticancer agents. For example, certain thiazole derivatives have been reported to possess significant activity against human lung adenocarcinoma cells .

Agricultural Applications

  • Agrochemicals : In agriculture, this compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides. Its chlorinated structure enhances its efficacy as a pesticide by improving its stability and activity against pests .
  • Crop Protection : The compound's role as a bactericide in crop protection has been documented, where it contributes to the development of effective agricultural solutions to combat plant pathogens .

Industrial Applications

  • Chemical Intermediates : Beyond its pharmaceutical and agricultural applications, this compound is used as an intermediate in the production of various industrial chemicals and dyes. Its unique chemical properties make it valuable in synthetic organic chemistry .

Case Studies

  • Antimicrobial Activity Study : A study conducted on various thiazole derivatives derived from this compound revealed that certain compounds exhibited inhibition zones ranging from 6 to 25 mm against multiple bacterial strains including E. coli and S. aureus. This underscores the potential for developing new antimicrobial agents based on this scaffold .
  • Anticancer Screening : In another research initiative focusing on anticancer properties, several derivatives were synthesized and tested against cancer cell lines such as A549 (lung cancer) and U251 (glioblastoma). Compounds demonstrated IC50 values significantly lower than standard treatments like cisplatin, indicating their potential for further development .
  • Agrochemical Efficacy : A patent document discusses the use of thiazole derivatives in crop protection formulations that have shown effectiveness against specific plant pathogens, reinforcing the compound's utility in agricultural applications .

Mechanism of Action

2,5-Dichloro-4-chloromethylthiazole is compared with other similar thiazole derivatives, such as 2,4-dichlorothiazole and 2-chloro-4-(chloromethyl)thiazole. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of chlorine atoms and the chloromethyl group, which can influence its reactivity and biological properties.

Comparison with Similar Compounds

  • 2,4-Dichlorothiazole

  • 2-Chloro-4-(chloromethyl)thiazole

  • 2,4-Dichloro-5-methylthiazole

  • 2,5-Dichlorothiazole

This comprehensive overview provides a detailed understanding of 2,5-Dichloro-4-chloromethylthiazole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,5-dichloro-4-(chloromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3NS/c5-1-2-3(6)9-4(7)8-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRULVQBZCDYZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=N1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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